molecular formula C34H55BrN2O4 B13640288 [17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

Cat. No.: B13640288
M. Wt: 635.7 g/mol
InChI Key: SRMGVJLZFIUKGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide involves multiple steps, starting from the appropriate steroidal backboneThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is unique due to its specific structural modifications, which may confer distinct pharmacological properties and research applications compared to other similar compounds .

Properties

Molecular Formula

C34H55BrN2O4

Molecular Weight

635.7 g/mol

IUPAC Name

[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

InChI

InChI=1S/C34H55N2O4.BrH/c1-6-17-36(18-9-10-19-36)30-21-28-26-12-11-25-20-31(39-23(2)37)29(35-15-7-8-16-35)22-34(25,5)27(26)13-14-33(28,4)32(30)40-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1

InChI Key

SRMGVJLZFIUKGN-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]

Origin of Product

United States

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